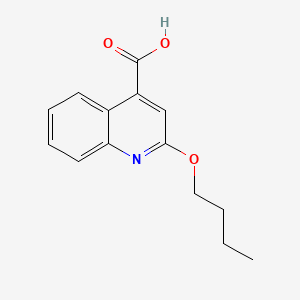

2-butoxyquinoline-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-butoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-8-18-13-9-11(14(16)17)10-6-4-5-7-12(10)15-13/h4-7,9H,2-3,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCTCXYESUBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10222-61-4 | |

| Record name | 2-Butoxy-4-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTOXY-4-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4AV6ZX47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-butoxyquinoline-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-Butoxyquinoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, a valuable heterocyclic compound. As a member of the quinoline-4-carboxylic acid class, this molecule serves as a significant scaffold in medicinal chemistry and drug development.[1][2][3] This document details three primary synthetic routes: the Pfitzinger condensation, the Doebner reaction, and a two-step approach involving nucleophilic aromatic substitution on a quinoline precursor. Each methodology is presented with an in-depth mechanistic rationale, a detailed experimental protocol, and a comparative analysis of its strategic advantages and limitations. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or modify this class of compounds.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are cornerstone heterocyclic structures in pharmaceutical science, exhibiting a wide spectrum of biological activities including antimalarial, antibacterial, antitumor, and anti-inflammatory properties.[4][5] Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore found in numerous therapeutic agents, where the carboxylic acid group often plays a crucial role in binding to biological targets, such as forming salt bridges or hydrogen bonds with receptor residues.[3]

This compound, the subject of this guide, combines this essential pharmacophore with a flexible butoxy chain at the 2-position. This alkyl ether group can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, making it a key point for structural modification in drug design. The synthesis of this specific analogue, therefore, requires robust and versatile chemical strategies.

Overview of Synthetic Strategies

The can be approached from two fundamentally different retrosynthetic perspectives.

-

Approach A: Direct Ring Construction. This strategy involves building the substituted quinoline core in a single, often multicomponent, reaction. Classic named reactions such as the Pfitzinger and Doebner syntheses fall into this category, offering convergent and efficient pathways.

-

Approach B: Post-Modification of a Pre-formed Quinoline Core. This approach involves the initial synthesis of a functionalized quinoline precursor, such as a 2-hydroxy or 2-chloro derivative, followed by the introduction of the butoxy group in a subsequent step. This offers a more linear but often more flexible route for analogue synthesis.

The choice between these strategies depends on factors such as starting material availability, desired scale, and the need for analogue library generation.

Caption: High-level overview of the primary synthetic routes to this compound.

Method 1: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for producing substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group, under basic conditions.[6][7] To synthesize the target molecule, the carbonyl component must introduce the butoxy group at the correct position. The use of 1-butoxyacetone is a logical choice for this transformation.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism.[6][8] First, the base (e.g., potassium hydroxide) catalyzes the hydrolytic ring-opening of the isatin amide bond to form a keto-acid salt (an isatinate). This intermediate then undergoes condensation with the carbonyl compound (1-butoxyacetone) to form an imine, which exists in equilibrium with its enamine tautomer. The enamine then undergoes an intramolecular cyclization, akin to a Claisen condensation, followed by dehydration to yield the final aromatic quinoline ring.

Caption: Simplified workflow of the Pfitzinger reaction for this compound.

Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established procedures for the Pfitzinger condensation.[7][9]

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (10 g) in 95% ethanol (30 mL). Caution: This dissolution is highly exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g, 34.0 mmol). Stir the mixture at room temperature until the initial orange color fades to a pale yellow, indicating the formation of the potassium isatinate.

-

Addition of Carbonyl: Add 1-butoxyacetone (5.9 g, 50.8 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Acidify the aqueous solution slowly with glacial acetic acid or dilute HCl to a pH of 3-4, which will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Data and Considerations

| Parameter | Typical Value | Reference |

| Yield | 50-75% | [5],[9] |

| Reaction Time | 12-24 hours | [7] |

| Key Reagents | Isatin, α-methylene ketone, Strong Base (KOH) | [6] |

| Advantages | Convergent, reliable for many substrates. | |

| Limitations | Requires specific α-methylene ketones; strongly basic conditions may not be suitable for sensitive substrates. | [2] |

Method 2: Synthesis via Nucleophilic Aromatic Substitution

This strategy provides significant flexibility, particularly for creating a library of 2-alkoxy analogues. It involves the synthesis of an activated quinoline precursor, 2-chloroquinoline-4-carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) with a butoxide nucleophile.

Mechanistic Rationale

The synthesis is a two-step process:

-

Chlorination: 2-Hydroxyquinoline-4-carboxylic acid is first synthesized (e.g., via the Pfitzinger-Halberkann variant or other methods) and then converted to the 2-chloro derivative.[6] This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds by activation of the hydroxyl group (in its tautomeric amide form) followed by nucleophilic attack by chloride.

-

Etherification (SNAr): The 2-position of the quinoline ring is electron-deficient due to the inductive effect of the ring nitrogen, making it susceptible to nucleophilic attack. This is further activated by the electron-withdrawing carboxylic acid group. Sodium butoxide, a strong nucleophile, attacks the C2 carbon, displacing the chloride leaving group via a Meisenheimer complex intermediate to form the final ether product.

Caption: Workflow for the two-step via SNAr.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 2-Chloroquinoline-4-carboxylic acid [10][11]

-

Reaction Setup: In a flask protected from moisture, suspend 2-hydroxyquinoline-4-carboxylic acid (5.0 g, 26.4 mmol) in phosphorus oxychloride (25 mL, 270 mmol).

-

Reaction: Heat the mixture to reflux (approx. 105 °C) for 4 hours. The suspension should gradually dissolve.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly. This typically yields 2-chloroquinoline-4-carboxylic acid of sufficient purity for the next step.

Step B: Nucleophilic Substitution with Sodium Butoxide

-

Preparation of Nucleophile: In a dry flask under an inert atmosphere (N₂ or Ar), add dry n-butanol (50 mL). Carefully add sodium metal (0.73 g, 31.7 mmol) in small portions. Stir until all the sodium has reacted to form sodium butoxide.

-

Reaction: Add 2-chloroquinoline-4-carboxylic acid (5.0 g, 24.1 mmol) to the sodium butoxide solution.

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) for 6-10 hours, monitoring by TLC.

-

Workup: Cool the mixture and remove the excess butanol under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to pH 3-4 to precipitate the product.

-

Purification: Collect the crude this compound by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Data and Considerations

| Parameter | Step A (Chlorination) | Step B (Etherification) | Reference |

| Yield | >90% | 70-85% | [10],[11] |

| Reaction Time | 3-5 hours | 6-12 hours | |

| Key Reagents | POCl₃ or SOCl₂ | Sodium Butoxide, Butanol | |

| Advantages | High yields, allows for easy diversification at the 2-position. | [12] | |

| Limitations | Two-step process, uses hazardous reagents (POCl₃). |

Method 3: The Doebner Reaction

The Doebner reaction is a three-component synthesis that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][13] This method is particularly attractive for its operational simplicity. To obtain the 2-butoxy derivative, a butoxy-substituted aldehyde would be required, but the more common variant to place a simple alkyl chain at the 2-position uses the corresponding aliphatic aldehyde, in this case, butanal.

Mechanistic Rationale

The reaction is typically acid-catalyzed and begins with the condensation of aniline and butanal to form a Schiff base (an imine). Simultaneously, pyruvic acid can react with itself or with the Schiff base. A key step involves the reaction of the Schiff base with the enol or enolate of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent oxidation/aromatization to furnish the final quinoline product.[4][13] In many cases, an intermediate anil can act as the oxidant.[4]

Experimental Protocol: Doebner Synthesis[15]

-

Reaction Setup: In a 100 mL round-bottom flask, combine aniline (3.72 g, 40 mmol) and ethanol (30 mL).

-

Aldehyde Addition: Add butanal (2.88 g, 40 mmol) to the solution and stir for 30 minutes at room temperature.

-

Pyruvic Acid Addition: Add pyruvic acid (3.52 g, 40 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and pour it into 100 mL of ice water. Basify the solution with aqueous sodium carbonate to dissolve the carboxylic acid product and to remove any unreacted starting materials by extraction with an organic solvent (e.g., ethyl acetate).

-

Isolation: Separate the aqueous layer and acidify with dilute HCl to a pH of 3-4 to precipitate the 2-propylquinoline-4-carboxylic acid (Note: Doebner with butanal gives a 2-propyl substituent). An analogous reaction to achieve a 2-butoxy group would require a different starting material combination, which is less common for this reaction. This highlights a limitation of the standard Doebner approach for this specific target. A modified approach would be necessary.

Note: The standard Doebner reaction with butanal yields 2-propylquinoline-4-carboxylic acid. Synthesizing the 2-butoxy derivative via a Doebner-type reaction is less straightforward and may require a custom starting material, making Methods 1 and 2 more practical.

Product Characterization

Confirmation of the final product, this compound, should be performed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals for the butoxy chain protons (~0.9-1.8 ppm for CH₃ and CH₂, ~4.5 ppm for O-CH₂). Aromatic protons of the quinoline core (~7.5-8.5 ppm). A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Signals for the four distinct carbons of the butoxy group. Aromatic carbons of the quinoline ring. A signal for the carboxylic acid carbonyl (>165 ppm). |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₅NO₃ (245.28 g/mol ). |

| IR Spectroscopy | Characteristic peaks for C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C-O-C stretch of the ether (~1250 cm⁻¹), and aromatic C-H and C=C stretches.[14] |

Conclusion and Strategic Comparison

Three viable synthetic routes to this compound have been presented.

-

The Pfitzinger Reaction (Method 1) offers a direct and reliable method, provided the requisite 1-butoxyacetone is available. It is a robust choice for a one-pot construction of the target scaffold.

-

The Two-Step SNAr Approach (Method 2) is arguably the most versatile and strategically sound method for both single-target synthesis and analogue library development. The synthesis of the 2-chloro intermediate is high-yielding, and the subsequent etherification allows for the introduction of various alkoxy groups, not just butoxy, by simply changing the alcohol used.

-

The Doebner Reaction (Method 3) , while powerful for other quinolines, is less suited for the direct synthesis of this specific 2-alkoxy target using simple starting materials.

For researchers requiring flexibility and high yields, the nucleophilic substitution pathway is recommended. For a more convergent approach where the starting materials are readily accessible, the Pfitzinger reaction remains an excellent option.

References

- Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.

- Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Slideshare.

- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.

- Wadher, S. J., et al. (2009). Synthesis and biological evaluation of schiff bases of cinchophen as antimicrobial agents.

- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.

- YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.

- Slideshare. (n.d.).

- Jumade, P. (n.d.).

- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.

- Guidechem. (n.d.). How is CINCHOPHEN prepared?. Guidechem.

- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.

- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.

- Revues Scientifiques Marocaines. (2022).

- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.

- Journal of the American Chemical Society. (n.d.). RESEARCHES ON QUINAZOLINES. XXXVIII.

- ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis.

- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.

- Benchchem. (2025).

- ResearchGate. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester.

- Matrix Scientific. (n.d.). 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.

- Simson Pharma Limited. (n.d.). 2-methoxyquinoline-4-carboxylic Acid.

- ResearchGate. (n.d.).

- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- Simson Pharma Limited. (n.d.). 2-methoxyquinoline-4-carboxylic Acid.

- PubMed Central. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- Alfa Chemistry. (n.d.). CAS 10222-61-4 this compound.

- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

- PubMed. (2020). Recent developments on (-)

- National Institutes of Health. (n.d.).

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Biosynth. (n.d.). This compound.

- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)

- ResearchGate. (n.d.).

- MDPI. (n.d.).

Sources

- 1. Page loading... [guidechem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methoxyquinoline-4-carboxylic acid [myskinrecipes.com]

- 13. iipseries.org [iipseries.org]

- 14. hakon-art.com [hakon-art.com]

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2-Butoxyquinoline-4-Carboxylic Acid

In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock of a successful therapeutic candidate. These properties—solubility, ionization state (pKa), lipophilicity, and solid-state characteristics—govern everything from a drug's absorption and distribution to its formulation and stability.[1][2][3] This guide provides a comprehensive technical overview of this compound, a derivative of the quinoline-4-carboxylic acid scaffold. This scaffold is of significant interest due to its presence in various bioactive compounds, including the historical gout medication cinchophen (2-phenylquinoline-4-carboxylic acid).[4][5] By presenting both established data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively harness the potential of this molecule.

Molecular Identity and Core Attributes

This compound is a heterocyclic aromatic compound. Its structure features a quinoline bicyclic system substituted with a butoxy group at the 2-position and a carboxylic acid at the 4-position. This specific substitution pattern dictates its chemical behavior and physical properties.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 10222-61-4 | [6] |

| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |

| Molar Mass | 245.27 g/mol | Calculated |

Aqueous Solubility Profile

2.1 Theoretical Framework: A Tale of Two Moieties

The solubility of this compound is a direct consequence of its amphipathic nature. The large, fused aromatic quinoline ring and the four-carbon butoxy chain are inherently nonpolar and hydrophobic, contributing to poor aqueous solubility.[7] Conversely, the carboxylic acid group is polar and can engage in hydrogen bonding with water.

Crucially, its solubility is highly pH-dependent due to two ionizable centers:

-

Carboxylic Acid Group: In basic conditions (pH > pKa), the carboxylic acid deprotonates to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.[8]

-

Quinoline Nitrogen: In acidic conditions (pH < pKa), the quinoline ring nitrogen can be protonated, forming a cationic species that is more water-soluble than the neutral molecule.[9]

This dual character means the compound will exhibit its lowest solubility at its isoelectric point and increased solubility in both acidic and basic environments.

2.2 Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to classifying the solubility of the compound, which in turn gives strong indications of its acidic and basic functional groups.[8][10][11]

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Ethanol

-

Test tubes, vortex mixer, pH paper

Procedure:

-

Water Solubility: Add ~20 mg of the compound to 1 mL of deionized water in a test tube. Vortex for 30 seconds. Observe for dissolution. If soluble, test the solution's pH with litmus or pH paper.[8]

-

Base Solubility (NaOH): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH. Vortex and observe. Solubility indicates an acidic functional group (carboxylic acid or phenol).[8]

-

Weak Base Solubility (NaHCO₃): If soluble in 5% NaOH, repeat the test with a fresh sample in 1 mL of 5% NaHCO₃. Vortex and observe for effervescence (CO₂ release) and dissolution. Solubility in this weak base is a strong indicator of a carboxylic acid, as phenols are generally not acidic enough to react.[8]

-

Acid Solubility (HCl): If insoluble in water and base, test solubility in 1 mL of 5% HCl. Vortex and observe. Solubility indicates a basic functional group, such as the quinoline nitrogen.[10]

-

Organic Solvent Solubility: Test solubility in an organic solvent like ethanol to assess its solubility in less polar media.

2.3 Visualization: Solubility Decision Workflow

Diagram 1: Logical workflow for solubility classification.

2.4 Predicted Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Large nonpolar scaffold dominates over the polar groups in the neutral state. |

| 5% NaOH | Soluble | The carboxylic acid will deprotonate to form a soluble sodium carboxylate salt. |

| 5% NaHCO₃ | Soluble | The carboxylic acid is sufficiently acidic to react with the weak base, forming a soluble salt. |

| 5% HCl | Soluble | The quinoline nitrogen is basic and will be protonated to form a soluble hydrochloride salt. |

| Ethanol | Soluble | The molecule has sufficient polarity to dissolve in polar organic solvents. |

Ionization Constants (pKa)

3.1 Theoretical Framework: Predicting In Vivo Behavior

The pKa value is the pH at which a functional group is 50% ionized and 50% neutral. It is a critical parameter as the ionization state of a drug profoundly affects its membrane permeability and solubility, thereby influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[12] this compound has two pKa values:

-

Acidic pKa (pKa₁): Associated with the loss of a proton from the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺). Expected to be in the range of 3-5.

-

Basic pKa (pKa₂): Associated with the gain of a proton by the quinoline nitrogen (QNH⁺ ⇌ QN + H⁺). The pKa of the parent quinoline is ~4.9.[9] Substituents will modulate this value.

Understanding these values is essential for designing oral dosage forms and predicting drug behavior in the physiological pH range of the gastrointestinal tract and bloodstream.

3.2 Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the fact that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[13]

Materials:

-

This compound

-

UV-Vis Spectrophotometer with quartz cuvettes

-

pH meter

-

Series of buffer solutions covering a wide pH range (e.g., pH 2 to 10)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: For each buffer, add a small, precise aliquot of the stock solution to a volumetric flask and dilute with the buffer to a final concentration (typically 10-50 µM). Prepare a series of samples, each with a different pH but the same total compound concentration.

-

Spectral Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample to identify the wavelength(s) with the largest absorbance change (isosbestic points are also noted).

-

Absorbance Measurement: Measure the absorbance of each sample at the chosen analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

3.3 Visualization: UV-Vis Spectrophotometry Workflow

Diagram 2: Workflow for pKa determination via UV-Vis spectrophotometry.

3.4 Estimated pKa Values

| Ionizable Group | Estimated pKa | Rationale |

| Carboxylic Acid | ~3.5 - 4.5 | The electron-withdrawing quinoline ring stabilizes the carboxylate anion, making it a stronger acid than benzoic acid (pKa ~4.2). |

| Quinoline Nitrogen | ~4.5 - 5.5 | Similar to the parent quinoline (pKa ~4.9). The butoxy group is weakly electron-donating, which may slightly increase basicity. |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound.[14]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

-

Carboxylic Proton (-COOH): A very broad singlet, typically far downfield between 10-13 ppm.[15][16] Its signal disappears upon D₂O exchange.

-

Aromatic Protons: Multiple signals in the 7.5-8.5 ppm region, corresponding to the protons on the quinoline ring system.

-

Butoxy Protons (-O-CH₂-CH₂-CH₂-CH₃): Four distinct signals: a triplet around 4.0-4.5 ppm (-O-CH₂-), a multiplet around 1.7-1.9 ppm (-CH₂-), a multiplet around 1.4-1.6 ppm (-CH₂-), and a triplet around 0.9-1.0 ppm (-CH₃).[17]

¹³C NMR:

-

Carboxyl Carbon (-COOH): A signal in the 165-175 ppm range.[15][16]

-

Aromatic Carbons: Multiple signals between 110-150 ppm.

-

Butoxy Carbons: Four signals in the aliphatic region, typically between 10-70 ppm.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[15]

-

C=O Stretch (Carboxylic Acid): A sharp, strong absorption band around 1700-1725 cm⁻¹.[18]

-

C=C and C=N Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic quinoline ring.

-

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region corresponding to the ether and carboxylic acid C-O bonds.

4.3 UV-Visible (UV-Vis) Spectroscopy

The conjugated quinoline system gives rise to characteristic electronic transitions (π → π*) in the UV region.

-

Expected Absorption: Multiple absorption maxima (λ_max) are expected between 220 nm and 350 nm. The exact positions and intensities of these bands are sensitive to the solvent polarity and pH, a property exploited for pKa determination.[19][20]

4.4 Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -COOH | 10 - 13 ppm (broad singlet) |

| Aromatic-H | 7.5 - 8.5 ppm (multiplets) | |

| -O-CH ₂- | 4.0 - 4.5 ppm (triplet) | |

| ¹³C NMR | -C OOH | 165 - 175 ppm |

| Aromatic-C | 110 - 150 ppm | |

| IR | O-H stretch | 2500 - 3500 cm⁻¹ (very broad) |

| C=O stretch | 1700 - 1725 cm⁻¹ (strong, sharp) | |

| C=C, C=N stretches | 1500 - 1650 cm⁻¹ | |

| UV-Vis | π → π* transitions | Multiple λ_max between 220 - 350 nm |

Conclusion: A Foundation for Rational Drug Design

This guide has detailed the core physicochemical properties of this compound, providing both theoretical context and actionable experimental protocols. The molecule's pH-dependent solubility, distinct ionization constants, and characteristic spectroscopic signature are foundational data points for any research and development program. For scientists in drug discovery, this information is critical for interpreting biological assay results, designing appropriate formulation strategies to ensure adequate bioavailability, and establishing robust quality control standards. A comprehensive grasp of these physicochemical principles is paramount to advancing molecules like this compound from the laboratory bench to potential clinical applications.

References

- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES - Digital Archive. (n.d.).

- Physical and Chemical Characterization for APIs - Labinsights. (2023, May 8).

- A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes - Benchchem. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023, June 2).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Dissociation constants pK a of isoquinoline bases | Download Table - ResearchGate. (n.d.).

- UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7).

- Quinoline based receptor in fluorometric discrimination of carboxylic acids - BJOC. (2008, December 17).

- API Physico-Chemical | Pharma Inventor Inc. (n.d.).

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Characterization of Physicochemical Properties - Pace Analytical. (n.d.).

- Cinchophen - Wikipedia. (n.d.).

- Quinoline - mVOC 4.0. (n.d.).

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.).

- This compound - CymitQuimica. (n.d.).

- 25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. (n.d.).

- CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).

- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17).

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pharmainventor.com [pharmainventor.com]

- 3. pacelabs.com [pacelabs.com]

- 4. Cinchophen - Wikipedia [en.wikipedia.org]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. www1.udel.edu [www1.udel.edu]

- 9. mVOC 4.0 [bioinformatics.charite.de]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 19. mdpi.com [mdpi.com]

- 20. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

The Uricosuric Action of 2-Butoxyquinoline-4-Carboxylic Acid: A Deep Dive into its Mechanism of Action as a URAT1 Inhibitor

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary contributor to the painful inflammatory condition known as gout.[1] A key strategy in the management of hyperuricemia is the enhancement of uric acid excretion by the kidneys.[2] This in-depth technical guide explores the mechanism of action of 2-butoxyquinoline-4-carboxylic acid, a quinoline derivative with a focus on its role as a potent inhibitor of the urate transporter 1 (URAT1). We will delve into the molecular underpinnings of its interaction with URAT1, provide detailed protocols for its experimental validation, and present a comprehensive overview of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Hyperuricemia and the Role of Uric Acid Transporters

Uric acid is the final product of purine metabolism in humans.[3] While it can act as an antioxidant, elevated levels can lead to the formation of monosodium urate crystals in joints and tissues, triggering painful gout attacks.[1][3] The kidneys play a crucial role in maintaining uric acid homeostasis, with a delicate balance between filtration, reabsorption, and secretion.[3] A significant portion of filtered uric acid is reabsorbed back into the bloodstream, a process primarily mediated by the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[3][4]

URAT1 is an integral membrane protein located in the apical membrane of renal proximal tubule cells.[4] It functions as a urate-anion exchanger, facilitating the reabsorption of uric acid from the glomerular filtrate in exchange for intracellular anions like lactate and nicotinate.[3] Consequently, inhibiting URAT1 activity presents a highly effective therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[2][5]

The Core Mechanism: this compound as a URAT1 Inhibitor

While direct experimental data for this compound is emerging, its structural similarity to other known uricosuric agents, such as the historically significant cinchophen (2-phenylquinoline-4-carboxylic acid), strongly points towards its action as a URAT1 inhibitor. The quinoline-4-carboxylic acid scaffold is a key pharmacophore for interaction with the URAT1 transporter.

The proposed mechanism of action for this compound involves its competitive inhibition of URAT1. By binding to the transporter, likely within the central cavity, it prevents uric acid from accessing its binding site, thereby blocking its reabsorption into the renal tubular cells.[5] This leads to a greater excretion of uric acid in the urine and a subsequent reduction of its concentration in the blood.

The following diagram illustrates the signaling pathway of uric acid reabsorption and the inhibitory action of this compound.

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Experimental Validation: Protocols for Assessing URAT1 Inhibition

The inhibitory potential of this compound on URAT1 can be rigorously assessed using established in vitro assays. The most common method is a cell-based uric acid uptake assay.

Cell-Based [¹⁴C]-Uric Acid Uptake Assay

This assay quantifies the inhibition of URAT1-mediated uptake of radiolabeled uric acid in a cell line stably expressing the human URAT1 transporter (hURAT1), such as human embryonic kidney 293 (HEK293) cells.[6]

Experimental Workflow:

Caption: Workflow for the in vitro URAT1 inhibition assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing hURAT1 in appropriate growth medium.

-

Seed the cells into 24-well plates and grow to confluence.

-

-

Preparation of Compounds:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination. The final solvent concentration should be kept low (e.g., ≤0.5%) to avoid cellular toxicity.[6]

-

-

Assay Execution:

-

Wash the cell monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[6]

-

Pre-incubate the cells with the various concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.[6]

-

Initiate the uptake reaction by adding a solution containing a known concentration of [¹⁴C]-uric acid.[6]

-

Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[6]

-

-

Termination and Lysis:

-

Quantification and Data Analysis:

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.[6]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the concentration-response data to a sigmoidal dose-response curve.[6]

-

Quantitative Data and Interpretation

The primary output of the URAT1 inhibition assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the URAT1-mediated uric acid uptake by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical Inhibitory Potency of this compound and Reference Compounds against hURAT1

| Compound | IC50 (µM) |

| This compound | To be determined |

| Benzbromarone (Positive Control) | 0.28[6] |

| Lesinurad (Positive Control) | 7.18[6] |

Note: The IC50 value for this compound is hypothetical and would need to be determined experimentally.

A potent URAT1 inhibitor would be expected to have an IC50 value in the low micromolar or even nanomolar range. Comparing the experimentally determined IC50 of this compound to those of established URAT1 inhibitors like benzbromarone provides a benchmark for its relative potency.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its uricosuric effect through the inhibition of the URAT1 transporter. This mechanism of action aligns with that of other effective treatments for hyperuricemia and gout. Further preclinical and clinical studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in human subjects. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising therapeutic agent.

References

- BenchChem. (2025). In Vitro Assay for URAT1 Inhibitor 6.

- Chen, Y., You, R., Wang, K., & Wang, Y. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods.

- Mayo Clinic. (2022, November 16). Gout - Diagnosis and treatment.

- BioIVT. (n.d.). URAT1 (SLC22A12) Transporter Assay.

- Guo, Y., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. Journal of the American Chemical Society Au, 3(3), 836-846.

- MDPI. (2020).

- PubMed Central. (2023). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.

- PubMed Central. (2016). Molecular mechanism of drug inhibition of URAT1.

- Johns Hopkins Arthritis Center. (n.d.). Gout Treatment: Medications and Lifestyle Adjustments to Lower Uric Acid.

- Medscape. (2023, November 6). Gout and Pseudogout Treatment & Management.

- Healthline. (n.d.). Medications for Gout Flares.

- PubMed Central. (2009). Uric acid transport and disease.

Sources

- 1. bioivt.com [bioivt.com]

- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uric acid transport and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Quinolone Revolution: A Technical Guide to the Discovery and Evolution of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold stands as a cornerstone in medicinal chemistry, a privileged structure that has given rise to a vast and vital class of therapeutic agents. From their serendipitous discovery to their current role in combating a wide array of diseases, the journey of these molecules is a testament to the power of synthetic chemistry and the intricate dance of structure-activity relationships. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles underlying quinoline-4-carboxylic acid derivatives, offering a vital resource for professionals in the field of drug discovery and development.

The Dawn of a New Antibacterial Era: The First Generation

The story of the quinolones begins not with a quinoline, but with a naphthyridine. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously discovered nalidixic acid.[1] This unexpected byproduct, a 1,8-naphthyridine-3-carboxylic acid, exhibited modest but significant activity against Gram-negative bacteria and was introduced for the treatment of urinary tract infections (UTIs).[1][2] Though its clinical utility was limited by a narrow spectrum and the rapid development of bacterial resistance, nalidixic acid was the progenitor of a revolution in antibacterial therapy.[3]

Following this discovery, a number of first-generation quinolones were developed in the 1970s, each representing incremental improvements over nalidixic acid. These included oxolinic acid, which showed slightly enhanced potency, and cinoxacin, a cinnoline derivative with a similar spectrum of activity.[4][5] Pipemidic acid, another early derivative, also found use in treating UTIs.[6] These early compounds, while effective for their intended indications, were primarily limited to UTIs due to their poor tissue distribution and modest intrinsic activity.[3]

The Fluorine Breakthrough: The Rise of the Fluoroquinolones

The true paradigm shift in the development of quinolone antibiotics came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single atomic substitution dramatically enhanced the potency and expanded the spectrum of activity of these compounds, giving rise to the era of the fluoroquinolones.[1]

Norfloxacin, patented in 1978, was the first of this new generation and demonstrated significantly improved activity against a broader range of Gram-negative bacteria, including Pseudomonas aeruginosa.[2][3] The addition of a piperazine ring at the C-7 position was another crucial modification that further enhanced antibacterial efficacy.[7]

Building on the success of norfloxacin, scientists at Bayer Pharmaceuticals introduced a cyclopropyl group at the N-1 position, leading to the synthesis of ciprofloxacin in the early 1980s.[8] Ciprofloxacin exhibited even greater potency, particularly against Gram-negative pathogens, and quickly became one of the most widely used antibiotics worldwide.[8][9] The development of ofloxacin, with its unique tricyclic structure, and its pure S-(-)-enantiomer, levofloxacin, further refined the class, offering improved pharmacokinetics and enhanced activity against Gram-positive bacteria.[10][11]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[15]

-

DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription.[14]

-

Topoisomerase IV: The main target in Gram-positive bacteria, topoisomerase IV is essential for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[14]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[12] This leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering the SOS response and ultimately leading to cell death.[12] The selective toxicity of quinolones arises from their significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.[1]

Caption: Mechanism of action of quinolone antibiotics.

The Art of Synthesis: Crafting the Quinolone Core

The synthesis of the quinoline-4-carboxylic acid core has been achieved through several classic named reactions in organic chemistry. The choice of method often depends on the desired substitution pattern.

The Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for preparing substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline product.[15]

Caption: Generalized workflow of the Pfitzinger reaction.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a route to 2- and/or 4-substituted quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14] The mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to the quinoline.[16]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is particularly important for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to many fluoroquinolone antibiotics.[12][13] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form a 4-hydroxy-3-carboethoxyquinoline.[3] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core.[11]

Experimental Protocols

Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

This protocol describes the synthesis of a representative quinoline-4-carboxylic acid with potential anticancer activity.[17]

Materials:

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl, 3M)

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 3.4 mmol of isatin in 10 mL of a 33% KOH solution.

-

Slowly add 3.74 mmol of acetophenone in 20 mL of ethanol to the solution.

-

Reflux the mixture at 85°C for 8 hours.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in 100 mL of water.

-

Acidify the solution to pH 5-6 with 3M HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-phenylquinoline-4-carboxylic acid.[17]

Synthesis of a Fluoroquinolone Precursor via the Gould-Jacobs Reaction

This protocol outlines the synthesis of a key intermediate for many fluoroquinolone antibiotics.[18]

Materials:

-

3-Chloro-4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether

Procedure:

-

Combine 3-chloro-4-fluoroaniline and EMME in a reaction flask.

-

Heat the mixture to 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

-

Dissolve the intermediate in diphenyl ether.

-

Heat the solution to reflux (approximately 250°C) for 30-60 minutes to induce cyclization.

-

Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxyquinoline product.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Spectrum

The development of quinolone antibiotics has been a masterclass in the application of structure-activity relationship (SAR) studies. Key structural modifications have been systematically explored to optimize antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Table 1: Key Structure-Activity Relationships in Quinolone Antibacterials

| Position | Substituent | Effect on Activity |

| N-1 | Ethyl, Cyclopropyl, Difluorophenyl | Essential for activity; cyclopropyl generally confers the highest potency. |

| C-2 | Hydrogen | Substitution generally decreases activity. |

| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase/topoisomerase IV. |

| C-4 | Carbonyl | Essential for antibacterial activity. |

| C-5 | Amino, Methyl, Fluoro | Can enhance activity. |

| C-6 | Fluorine | Dramatically increases potency and broadens spectrum (defines fluoroquinolones). |

| C-7 | Piperazine, Pyrrolidine rings | Enhances potency, particularly against P. aeruginosa, and improves Gram-positive activity. |

| C-8 | Fluorine, Methoxy | Fluoro substitution improves oral absorption and Gram-negative activity; methoxy enhances Gram-positive activity. |

Beyond Bacteria: Quinolones in Cancer Therapy

The remarkable biological activity of the quinoline-4-carboxylic acid scaffold is not limited to antibacterial agents. In recent years, derivatives of this core structure have emerged as promising anticancer agents. One key mechanism of action for these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[14] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for the synthesis of DNA and RNA. By inhibiting DHODH, these quinoline derivatives deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[14]

Brequinar, a potent DHODH inhibitor, features a 2-phenylquinoline-4-carboxylic acid core and has been investigated as an anticancer agent.[13] The synthesis of such compounds often utilizes the Pfitzinger reaction, allowing for the introduction of diverse aryl substituents at the C-2 position to optimize potency and selectivity.[1][14]

Conclusion and Future Perspectives

The discovery and development of quinoline-4-carboxylic acid derivatives represent a landmark achievement in medicinal chemistry. From the serendipitous discovery of nalidixic acid to the rationally designed fluoroquinolones and the emergence of novel anticancer agents, this versatile scaffold continues to provide a rich source of therapeutic innovation. The ongoing challenges of antibiotic resistance and the need for more effective cancer therapies will undoubtedly drive further exploration of this remarkable class of compounds. Future research will likely focus on the development of derivatives that can overcome existing resistance mechanisms, exhibit enhanced target selectivity, and possess improved safety profiles. The legacy of the quinolones is a powerful reminder of the profound impact that synthetic chemistry can have on human health.

References

- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.

- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

- Chen, G., & Liu, P. (2017). Dihydroorotate Dehydrogenase Inhibitors in Anticancer Drug Development. Current Medicinal Chemistry, 24(25), 2735–2757.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4517–4534.

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.

- Wise, R., Andrews, J. M., & Edwards, L. J. (1983). In vitro activity of ciprofloxacin (BAY o 9867), a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 23(4), 559–564.

- Shimizu, M., Nakamura, S., Takase, Y., & Kurobe, N. (1975). Pipemidic acid, a new antibacterial agent active against Pseudomonas aeruginosa: in vitro properties. Antimicrobial Agents and Chemotherapy, 8(2), 132–138.

- Doebner, O. (1887). Ueber die Darstellung von Chinolinsäure. Berichte der deutschen chemischen Gesellschaft, 20(2), 277–279.

- Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113–S119.

- Quinolone antibiotic. Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinolone_antibiotic]

- Application Notes & Protocols: Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-fluoroquinolone-drugs-utilizing-3-chloro-4-fluoroaniline]

- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem. [URL: https://www.benchchem.com/application-notes/quinoline-synthesis-via-the-doebner-von-miller-reaction]

- Levofloxacin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Levofloxacin]

- The Advent of a Chiral Antibiotic: A Technical Guide to the Discovery and Synthetic History of Levofloxacin Precursors. Benchchem. [URL: https://www.benchchem.com/application-notes/the-advent-of-a-chiral-antibiotic-a-technical-guide-to-the-discovery-and-synthetic-history-of-levofloxacin-precursors]

- QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES OF QUINOLONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/vol-2/issue-2/25.pdf]

- Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454371/]

- Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinoline-synthesis]

- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [URL: https://quimicaorganica.org/en/synthesis-of-fluoroquinolone-antibiotics/]

- Doebner-Miller Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]

- Chemical structure and antibacterial activity of quinolones studied. ResearchGate. [URL: https://www.researchgate.net/publication/225139556_Factor_analysis_of_microbiological_activity_data_and_structural_parameters_of_antibacterial_quinolones]

- 3-hydroxyquinoline. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0538]

- SAR of Fluroquinolone. Scribd. [URL: https://www.scribd.com/document/449019672/SAR-of-Fluroquinolone]

- SAR of Quinolones. Pharmacy 180. [URL: https://pharmacy180.com/article/sar-of-quinolones-5284/]

- SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. CONICET. [URL: https://www.researchgate.

- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [URL: https://www.researchgate.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.943685/full]

- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3385]

- In vitro antibacterial activity of AM-715, a new nalidixic acid analog. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/352749/]

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9299839/]

- facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-facile-synthesis-of-2-phenylquinoline-4-carboxamide-Shrestha-Thapa/07e812d4d84f85e4e89f8d951952e9a56a644265]

- Gould-Jacobs Reaction. Merck Index. [URL: https://www.rsc.org/Merck-Index/monograph/m2897/gould-jacobs%20reaction]

- SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. YouTube. [URL: https://www.youtube.

- Synthetic antibacterial agents quinolones. SlideShare. [URL: https://www.slideshare.net/mobile/sdenizb/synthetic-antibacterial-agents-quinolones]

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0615492]

- Antibacterial activities (MIC values in μg mL -1 ) nalidixic acid, [Zn 2 (bdc) 2 (dabco)] and nalidixic acid loaded [Zn 2 (bdc) 2 (dabco)] against pathogenic microorganisms. ResearchGate. [URL: https://www.researchgate.net/figure/Antibacterial-activities-MIC-values-in-mg-mL-1-nalidixic-acid-Zn-2-bdc-2-dabco_tbl1_329606105]

- Minimum Inhibitory Concentration (MIC) of nalidixic acid on recipient bacteria, before and after PMQR gene transfer. ResearchGate. [URL: https://www.researchgate.net/figure/Minimum-Inhibitory-Concentration-MIC-of-nalidixic-acid-on-recipient-bacteria-before_tbl2_340807083]

- Characterization of nalidixic acid-resistant and fluoroquinolone-reduced susceptible Salmonella Typhimurium in swine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21477475/]

- Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33998711/]

- Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6253408/]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. In vitro antibacterial activity of AM-715, a new nalidixic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 12. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. uomus.edu.iq [uomus.edu.iq]

The Multifaceted Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile and potent biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of quinoline-4-carboxylic acid derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the intricate mechanisms of action, highlighting key molecular targets such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs). Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers and drug development professionals a comprehensive resource to navigate this promising area of therapeutic discovery.

Introduction: The Quinoline-4-Carboxylic Acid Core

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in numerous natural products and synthetic compounds with a wide array of pharmacological effects.[1][2] The introduction of a carboxylic acid moiety at the 4-position of the quinoline ring system gives rise to quinoline-4-carboxylic acids, a class of compounds with a rich history in drug discovery.[3][4] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1][5] This adaptability has led to the development of a vast library of derivatives with applications spanning multiple therapeutic areas.[3][6]

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1][7][8]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism underlying the anticancer effects of many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10][11] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[10][12] By inhibiting DHODH, these compounds effectively starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[10]

The structure-activity relationship (SAR) for DHODH inhibition has been extensively studied. Key features for potent activity include a bulky, hydrophobic substituent at the C-2 position of the quinoline ring and the essential carboxylic acid group at the C-4 position, which is believed to form critical interactions within the enzyme's active site.[9] Brequinar, a well-known DHODH inhibitor, features a 2-(2'-fluoro-1,1'-biphenyl-4-yl) substituent and has been a benchmark for the development of new analogs.

Signaling Pathway: DHODH Inhibition and Pyrimidine Synthesis

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis.

Modulation of Epigenetic Targets: HDAC and SIRT Inhibition

Recent research has expanded the mechanistic understanding of quinoline-4-carboxylic acid derivatives to include the modulation of epigenetic enzymes, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[13][14]

-

HDAC Inhibition: Certain derivatives have been designed to act as HDAC inhibitors. By introducing a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" moiety, researchers have developed isoform-selective HDAC inhibitors.[9][14] HDACs play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[14]

-

SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial sirtuin.[4][15][16] SIRT3 is implicated in mitochondrial function and metabolism, and its inhibition has shown promise in inducing cell cycle arrest and differentiation in leukemic cell lines.[15][16]

Antimicrobial and Antiviral Frontiers

The therapeutic utility of quinoline-4-carboxylic acid derivatives extends beyond oncology, with significant potential in combating infectious diseases.

Antibacterial Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria.[13][17][18] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] This is the well-established mechanism of the quinolone class of antibiotics, to which these derivatives are structurally related.

Antiviral Potential through Host-Targeting Mechanisms

A compelling strategy in antiviral drug development is to target host factors that are essential for viral replication, thereby reducing the likelihood of drug resistance.[12][19][20] Quinoline-4-carboxylic acid derivatives that inhibit DHODH have demonstrated broad-spectrum antiviral activity.[7][12][19] Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the intracellular pyrimidine pool, these DHODH inhibitors create an environment that is inhospitable for viral replication.[12]

Experimental Workflow: Antiviral Activity Assessment

Caption: A generalized workflow for evaluating the antiviral efficacy of quinoline-4-carboxylic acid derivatives.

Anti-inflammatory Properties

Several quinoline-4-carboxylic acid derivatives have exhibited noteworthy anti-inflammatory effects.[5] Studies have shown that these compounds can suppress inflammation in various in vivo models.[21] The anti-inflammatory mechanisms are thought to be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not appear to directly inhibit cyclooxygenase (COX) enzymes.[21] Instead, some derivatives may exert their effects by down-regulating T-cell function.[21]

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods.[22][23]

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[6][23][24] This one-pot synthesis is highly versatile and allows for the introduction of a wide range of substituents on the quinoline ring.[9]

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][25][26] This reaction proceeds via the opening of the isatin ring followed by cyclization and dehydration to form the quinoline-4-carboxylic acid.[26]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.

General Protocol for the Doebner Reaction

-

To a solution of the substituted aniline (1.0 eq) and the corresponding aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add pyruvic acid (1.0 eq).[6]

-

The reaction mixture can be heated to reflux for several hours, or a catalyst such as BF₃·OEt₂ can be added and the reaction stirred at a moderate temperature (e.g., 65 °C).[6][9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve extraction and purification by column chromatography or recrystallization.[9]

General Protocol for the Pfitzinger Reaction

-

Dissolve isatin (1.0 eq) in an ethanolic solution of a strong base, such as potassium hydroxide.[5][27]

-

To this solution, add the carbonyl compound (1.0 eq) containing an α-methylene group.[5][27]

-

Heat the reaction mixture to reflux for an extended period (e.g., 12-24 hours).[27][28]

-

After cooling, dilute the mixture with water and acidify with an acid (e.g., acetic acid or HCl) to precipitate the quinoline-4-carboxylic acid product.[27][28]

-

Collect the solid by filtration and purify as necessary.[28]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[29]

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the quinoline-4-carboxylic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[29]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][30]

-

Prepare serial two-fold dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing appropriate growth medium.[17]

-

Inoculate each well with a standardized suspension of the test microorganism.[17]

-

Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).[17]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[17]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected quinoline-4-carboxylic acid derivatives.

| Compound Class/Derivative | Biological Activity | Target | Potency (IC₅₀/MIC) | Reference(s) |

| 2-(Biphenyl)-quinoline-4-carboxylic acids | Anticancer | DHODH | Nanomolar to micromolar range | [31][32] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | Anticancer (Leukemia) | SIRT3 | 7.2 µM (for lead compound P6) | [4][15] |

| 2-Substituted phenylquinoline-4-carboxylic acids | Anticancer | HDAC3 | Micromolar range | [14] |

| Various 2-phenyl-quinoline-4-carboxylic acids | Antibacterial | Not specified | 64-128 µg/mL | [18] |

| 6-Fluoro-2-(substituted-phenyl)quinoline-4-carboxylic acids | Antiviral | DHODH | Nanomolar range | [12][19] |

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the ability to modulate a diverse range of biological targets, ensures its continued prominence in medicinal chemistry. The insights and protocols provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable class of compounds in the ongoing quest for new and effective treatments for a multitude of human diseases.

References

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC).

- Pfitzinger Quinoline Synthesis.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.

- Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central (PMC).

- Pfitzinger reaction. Wikipedia.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC).

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.

- Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... ResearchGate.

- Doebner reaction. Wikipedia.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH).

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.

- Note Synthesis and cytotoxicity of new quinoline derivatives.

- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central (PMC).

- Structural modification of 2‐phenylquinoline‐4‐carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. ResearchGate.

- 1956-1959 Research Article Application of pfitzinger reaction in. JOCPR.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central (PMC).

- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed Central (PMC).

- SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed.